

Technical Support Center: Nickel Dimethylglyoxime Gravimetric Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Nickel dimethylglyoxime

Cat. No.: B1143609

[Get Quote](#)

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals prevent co-precipitation and other common issues encountered during the gravimetric determination of nickel using the dimethylglyoxime (DMG) method.

Frequently Asked Questions (FAQs)

Q1: What is co-precipitation in the context of the **nickel dimethylglyoxime** method?

A1: Co-precipitation is the unwanted precipitation of impurities along with the desired nickel dimethylglyoximate precipitate.^[1] These impurities can be other metal ions present in the sample or excess precipitating reagent. Co-precipitation leads to an erroneously high mass of the precipitate and, consequently, an inaccurate, higher calculated concentration of nickel.^[2] The primary types of co-precipitation are inclusion (where an impurity ion is incorporated into the crystal lattice of the precipitate) and occlusion (where impurities are physically trapped within the growing crystal).^[1]

Q2: What are the most common interfering ions in this method?

A2: The most common interfering ions that can co-precipitate with nickel dimethylglyoximate are Iron (Fe^{3+}), Chromium (Cr^{3+}), and Cobalt (Co^{2+}).^{[3][4]} Palladium (Pd^{2+}) and Platinum (Pt^{2+}) also form precipitates with dimethylglyoxime.^{[2][4]} Under the slightly alkaline conditions required for nickel precipitation, Fe^{3+} and Cr^{3+} can precipitate as hydroxides.^{[3][4]} Cobalt forms

a soluble complex with DMG, but if a large excess of the reagent is used, it can also co-precipitate.[3][5]

Q3: Why is controlling the pH crucial in this experiment?

A3: The pH of the solution is a critical parameter for the quantitative precipitation of nickel dimethylglyoximate. The bright red nickel(II) dimethylglyoximate complex forms quantitatively in a pH range of 5 to 9.[3][5][6] If the pH is too low (acidic), the equilibrium shifts, and the precipitate will dissolve back into the solution.[3][6] If the pH is too high, there is an increased risk of precipitating interfering metal hydroxides, such as iron(III) hydroxide.[4] Therefore, maintaining the proper pH ensures complete precipitation of nickel while minimizing the co-precipitation of other metal hydroxides.

Q4: Can excess dimethylglyoxime reagent cause problems?

A4: Yes, a large excess of the dimethylglyoxime (DMG) reagent should be avoided.[1][5][6] DMG itself is only sparingly soluble in water and is typically prepared in an alcoholic solution.[3] Adding a significant excess can cause the reagent to crystallize out of the solution along with the nickel complex, leading to a positive error in the final mass.[3][5][7] The complex is also slightly soluble in alcohol, so minimizing the volume of the alcoholic DMG solution helps to reduce this potential source of error.[3][6]

Q5: What is the purpose of adding tartaric or citric acid?

A5: Tartaric acid or citric acid are added as "masking agents" to prevent the precipitation of interfering ions like Fe^{3+} and Cr^{3+} .[3] These acids form stable, soluble complexes with the interfering metal ions, keeping them in the solution even when the pH is raised to the optimal range for nickel precipitation.[3][8] This selective complexation prevents their co-precipitation as hydroxides.[3]

Troubleshooting Guide

Issue	Possible Cause(s)	Troubleshooting Steps
Final calculated nickel concentration is unexpectedly high.	1. Co-precipitation of interfering metal hydroxides (e.g., $\text{Fe}(\text{OH})_3$). ^[4] 2. Co-precipitation of excess dimethylglyoxime reagent. ^[3] ^[5] 3. Incomplete washing of the precipitate.	1. Add a masking agent: Ensure tartaric or citric acid was added before making the solution alkaline to complex interfering ions. ^[3] ^[9] 2. Control reagent addition: Avoid a large excess of the DMG solution. ^[1] ^[6] 3. Improve washing: Wash the precipitate thoroughly with cold, dilute ammonia solution until a test for chloride ions (using AgNO_3) is negative. ^[3] ^[8]
The precipitate is difficult to filter or appears colloidal.	1. Precipitation was carried out too quickly or from a concentrated solution, leading to the formation of very small particles. ^[9] 2. Insufficient digestion time.	1. Promote crystal growth: Perform the precipitation from a hot, dilute solution and add the precipitating agent slowly with constant stirring. ^[1] ^[9] 2. Digest the precipitate: Allow the precipitate to stand in the hot mother liquor for at least an hour to encourage the growth of larger, more easily filterable crystals. ^[1] ^[9]
No precipitate or very little precipitate forms.	1. The pH of the solution is too acidic (below 5). ^[3] ^[6] 2. Insufficient dimethylglyoxime was added, especially if other complex-forming metals like cobalt are present. ^[3] ^[5]	1. Adjust pH: Slowly add dilute ammonia solution while stirring until the solution is slightly alkaline (a faint smell of ammonia should be present). Check the pH to ensure it is within the 5-9 range. ^[3] ^[6] 2. Test for complete precipitation: After filtering, add a few more drops of DMG solution to the filtrate. If more precipitate

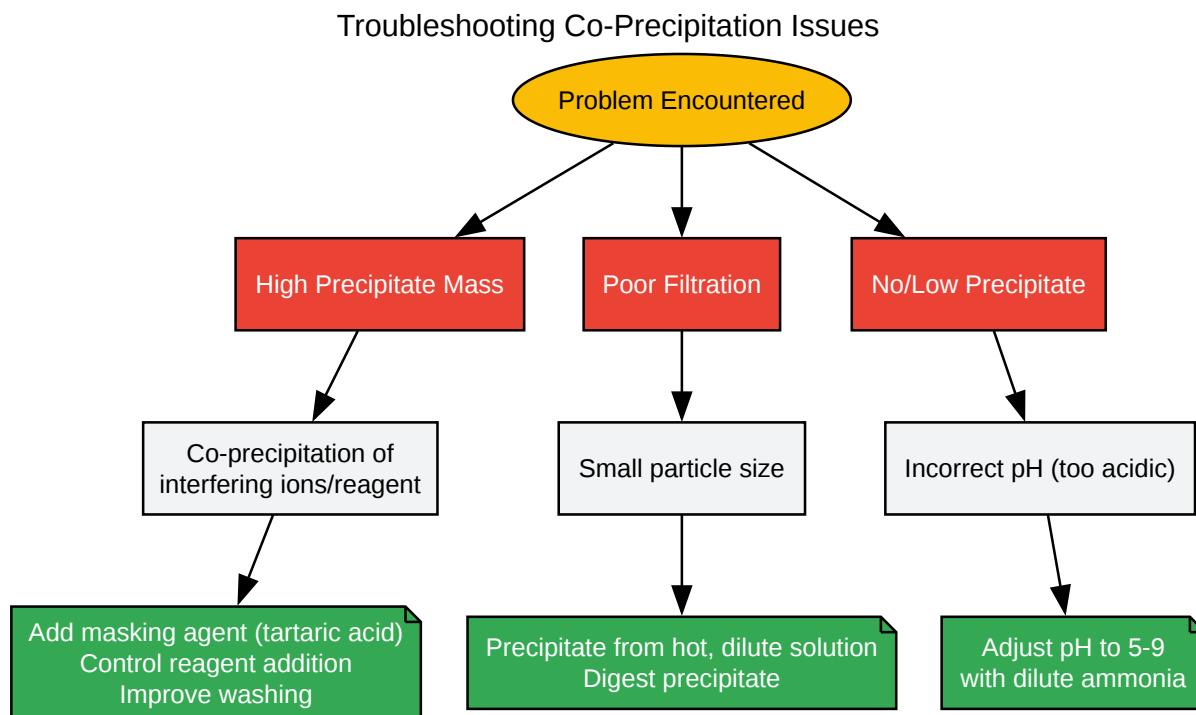
The color of the precipitate is not the characteristic scarlet red.

1. Presence of significant impurities or interfering ions affecting the complex formation.[9]

forms, it indicates that the initial precipitation was incomplete.[3]

1. Review sample composition: Re-evaluate the potential interfering ions in the sample. 2. Employ masking agents: Ensure appropriate masking agents for known interferences have been used. [9]

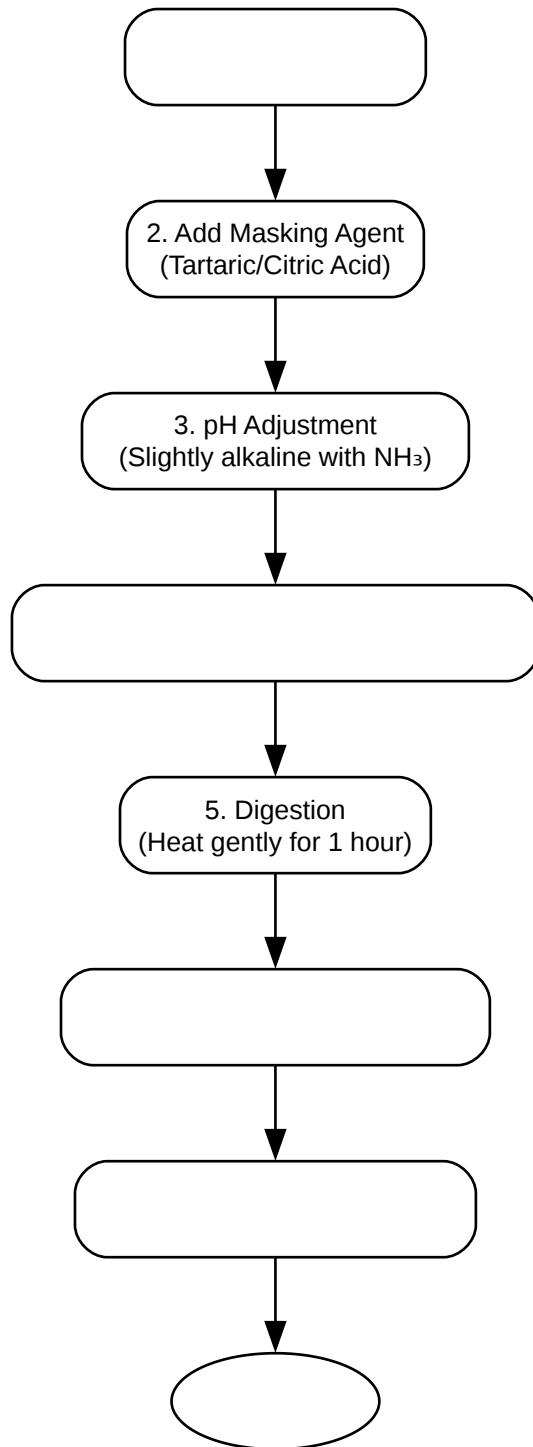
Experimental Protocol: Gravimetric Determination of Nickel with Co-precipitation Prevention


This protocol outlines the key steps for the gravimetric analysis of nickel using dimethylglyoxime, with specific measures to minimize co-precipitation.

- Sample Preparation and Dissolution:
 - Accurately weigh a suitable amount of the nickel-containing sample and dissolve it in dilute nitric acid.
 - Gently heat the solution to complete the dissolution process.
 - Dilute the solution with deionized water.
- Masking of Interfering Ions:
 - To the acidic solution, add a sufficient quantity of tartaric acid or citric acid solution (e.g., 20 mL of 10% solution). This will keep ions like Fe^{3+} in the solution.[3][10]
- pH Adjustment (Initial):
 - Heat the solution to approximately 70-80°C.

- Slowly add dilute ammonia solution with constant stirring until the solution is just slightly alkaline. A faint smell of ammonia should be detectable.[11] If a precipitate of metal hydroxides forms, re-acidify the solution with HCl, add more tartaric/citric acid, and repeat the neutralization.[3]
- Precipitation of Nickel Dimethylglyoximate:
 - To the hot, slightly alkaline solution, add a 1% alcoholic solution of dimethylglyoxime dropwise and with continuous stirring.[12] Add only a slight excess of the reagent.
 - A scarlet red precipitate of nickel dimethylglyoximate will form.[11]
- Digestion of the Precipitate:
 - Keep the beaker with the precipitate on a water bath or hot plate at a gentle heat (do not boil) for 30 minutes to one hour.[1][13]
 - Allow the solution to cool to room temperature. This "digestion" process promotes the formation of larger, purer crystals that are easier to filter.[9]
- Filtration and Washing:
 - Filter the precipitate through a pre-weighed sintered glass crucible of medium porosity.
 - Wash the precipitate several times with cold, dilute ammonia solution to remove any soluble impurities.
 - Finally, wash with cold deionized water until the washings are free of chloride ions (test with acidified silver nitrate solution).[8]
- Drying and Weighing:
 - Dry the crucible containing the precipitate in an oven at 110-120°C to a constant weight. [11]
 - Cool the crucible in a desiccator before each weighing.

- From the mass of the nickel dimethylglyoximate precipitate, calculate the percentage of nickel in the original sample.


Visualizations

[Click to download full resolution via product page](#)

Caption: A flowchart for troubleshooting common issues in the **nickel dimethylglyoxime** method.

Experimental Workflow for Preventing Co-Precipitation

[Click to download full resolution via product page](#)

Caption: A sequential workflow for the gravimetric determination of nickel.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Gravimetric Estimation of Nickel (Theory) : Inorganic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemlab.truman.edu [chemlab.truman.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. people.bu.edu [people.bu.edu]
- 6. zchoiact.put.poznan.pl [zchoiact.put.poznan.pl]
- 7. quora.com [quora.com]
- 8. egyankosh.ac.in [egyankosh.ac.in]
- 9. benchchem.com [benchchem.com]
- 10. metrohm.com [metrohm.com]
- 11. Ni DMG Solution Preparation | PDF | Filtration | Ammonia [scribd.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Determination of ni dmg | DOCX [slideshare.net]
- To cite this document: BenchChem. [Technical Support Center: Nickel Dimethylglyoxime Gravimetric Analysis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1143609#how-to-prevent-co-precipitation-in-nickel-dimethylglyoxime-method>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com